molecular formula C25H16O B14662719 1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol CAS No. 50428-40-5

1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol

Cat. No.: B14662719
CAS No.: 50428-40-5
M. Wt: 332.4 g/mol
InChI Key: LIVFKPCWZMFWNG-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol is a complex organic compound characterized by its unique structure, which includes phenyl groups and ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene with a suitable diynol precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenyl-1,4-pentadien-3-one
  • 1,5-Diphenyl-3-pentanol
  • Dibenzylideneacetone

Uniqueness

1,5-Diphenyl-3-(phenylethynyl)penta-1,4-diyn-3-ol is unique due to its combination of phenyl and ethynyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

50428-40-5

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

1,5-diphenyl-3-(2-phenylethynyl)penta-1,4-diyn-3-ol

InChI

InChI=1S/C25H16O/c26-25(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-15,26H

InChI Key

LIVFKPCWZMFWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O

Origin of Product

United States

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